3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide
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Overview
Description
3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide is a complex organic compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide can be achieved through a multi-step process involving several key reactions:
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Formation of Imidazopyridine Core: : The imidazopyridine core can be synthesized via a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is typically carried out in the presence of potassium persulfate and a catalytic amount of iodine .
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Introduction of Pyrrolidine Moiety: : The pyrrolidine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazopyridine core with a suitable pyrrolidine derivative under basic conditions .
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Formation of the Final Compound: : The final step involves the coupling of the intermediate with 1-methyl-6-oxopyridazine-4-yl derivative. This can be achieved through an amide bond formation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can be performed on the imidazopyridine core using reducing agents such as lithium aluminum hydride or sodium borohydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents include alkyl halides and nucleophiles like amines and thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Solvents: Dichloromethane, toluene, ethyl acetate
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrrolidine moiety
Reduction: Formation of reduced derivatives of the imidazopyridine core
Substitution: Formation of substituted derivatives at the pyridine ring
Scientific Research Applications
3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
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Biological Research: : It is used as a probe to study various biological pathways and molecular targets due to its unique structural features .
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Material Science: : The compound’s luminescent properties make it useful in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazopyridine core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine moiety also show comparable pharmacological properties.
Uniqueness
3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide is unique due to its specific combination of the imidazopyridine core and the pyrrolidine moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-N-[[1-(1-methyl-6-oxopyridazin-4-yl)pyrrolidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-24-20(28)10-17(12-22-24)25-9-7-15(13-25)11-21-19(27)6-5-16-14-26-8-3-2-4-18(26)23-16/h2-4,8,10,12,14-15H,5-7,9,11,13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOFWUBHPNAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCC(C2)CNC(=O)CCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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